molecular formula C21H24BrNO4S B12137796 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B12137796
M. Wt: 466.4 g/mol
InChI Key: ZHQCVDLFFIXALY-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 4-bromophenoxy group linked to the acetamide backbone, contributing steric bulk and electron-withdrawing properties.
  • A tetrahydrothiophen-3-yl sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), which enhances solubility and metabolic stability due to its sulfone group.

Properties

Molecular Formula

C21H24BrNO4S

Molecular Weight

466.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrNO4S/c1-2-16-3-5-17(6-4-16)13-23(19-11-12-28(25,26)15-19)21(24)14-27-20-9-7-18(22)8-10-20/h3-10,19H,2,11-15H2,1H3

InChI Key

ZHQCVDLFFIXALY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Key Substituents/Features Molecular Formula Molar Mass (g/mol) Melting Point (°C) Bioactivity Notes (if available) Reference ID
Target Compound 4-Bromophenoxy, 1,1-dioxidotetrahydrothiophen-3-yl, 4-ethylbenzyl C₂₁H₂₃BrN₂O₄S 499.39* N/A Not reported in evidence
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy, 4-chlorobenzyl C₂₀H₂₂ClNO₅S 423.91 N/A Structural analogue; no bioactivity data
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl (no sulfone or benzyl) C₁₄H₁₀BrF₂NO 350.14 423–425 K (150–152°C) Crystallographic stability via H-bonding
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, thiadiazole core, isopropylphenoxy C₂₁H₂₁ClN₄O₂S₂ 477.00 132–134 Antimicrobial screening candidate
2-[3-[5-(4-Bromophenoxy)pentyl]-5-iodo-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-N-(4-phenoxyphenyl)acetamide (7j) 4-Bromophenoxy pentyl, pyrimidine-dione core C₂₈H₂₇BrIN₃O₅ 716.34 N/A Synthetic intermediate

Notes:

  • Molar Mass : The target compound’s molecular weight is estimated based on structural similarity to .
  • Thermal Stability : The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide highlights the role of hydrogen bonding (N–H⋯O) in stabilizing analogues, a feature likely shared with the target compound.

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-bromophenoxy group in the target compound may enhance halogen bonding compared to 2-methoxyphenoxy in or 3-chlorophenyl in benzothiazole derivatives .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for 7j (NaH/DMF-mediated alkylation) and 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (EDC coupling).

Pharmacological Potential: While thiadiazole derivatives (e.g., 5e ) are often antimicrobial, sulfone-containing acetamides (e.g., ) are explored for kinase inhibition. The target compound’s hybrid structure suggests dual applicability.

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